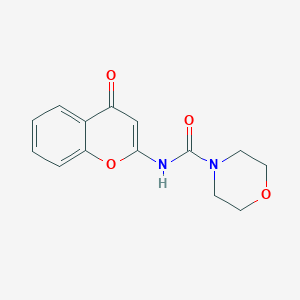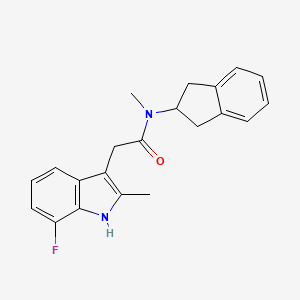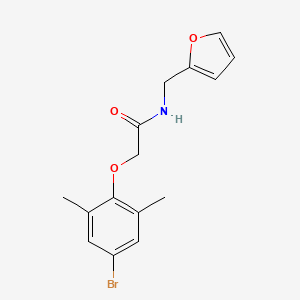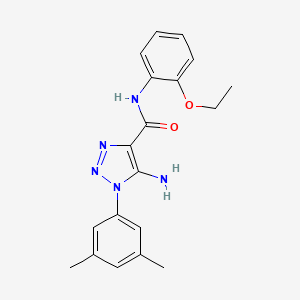![molecular formula C20H28N6O2 B5541585 9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5541585.png)
9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The spiro compounds, particularly those involving the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold, are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds have been explored for various pharmacological effects, including antihypertensive properties.
Synthesis Analysis
The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones involves several key steps, including the preparation of substituted diazaspiro undecanes through intramolecular spirocyclization of 4-substituted pyridines. This process typically entails the in situ activation of the pyridine ring, followed by intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of catalyzers like Ti(OiPr)4 (Parameswarappa & Pigge, 2011).
Applications De Recherche Scientifique
Antihypertensive Research
The compound 9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one has been investigated for its antihypertensive properties. Research shows that this compound, particularly the 9-(2-indol-3-ylethyl) series, demonstrated significant antihypertensive activity in the spontaneously hypertensive rat (SHR). The activity seems to be predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Catalysis and Synthesis
The compound has applications in the field of catalysis and synthesis. A study demonstrates an efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,9-diazaspiro[5.5]undecanes, using double Michael addition reactions. This method offers high yields within a short reaction time and has been verified through X-ray analysis (Aggarwal et al., 2014).
Chemical Stability and Rearrangements
Research on the chemical stability of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, a related class of compounds, has shown significant insights into their reactivity. These compounds are known to undergo Boulton–Katritzky rearrangement, producing planar pyrazolines and pyrazoles upon exposure to certain conditions. This phenomenon is crucial in understanding the stability and reactive nature of similar compounds, including 9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one (Kayukova et al., 2018).
Photophysical Studies and Solvatochromic Analysis
Diazaspiro[5.5]undecane compounds have been the subject of photophysical studies and solvatochromic analysis. Such studies provide valuable insights into the solvent effect on the spectral properties of these compounds, which is essential for their potential application in materials science and spectroscopy. The solvatochromism of these compounds has been analyzed using various methods, demonstrating their photophysical behavior in different solvents (Aggarwal & Khurana, 2015).
Antinociceptive Effects
The spirocyclopiperazinium salt compound LXM-10, which is closely related to the compound , has been investigated for its antinociceptive effects. This research is significant in understanding the pain-relieving properties of such compounds, which could lead to new insights in the field of analgesics (Yue et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-3-17-23-24-18(28-17)13-25-8-6-20(7-9-25)5-4-19(27)26(14-20)12-16-11-21-15(2)10-22-16/h10-11H,3-9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMQTUNNSUNOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN2CCC3(CCC(=O)N(C3)CC4=NC=C(N=C4)C)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)


![2-[(3-bromophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5541521.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5541527.png)

![N-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5541545.png)
![methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine](/img/structure/B5541563.png)
![8-methoxy-3-[(4-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5541567.png)
![1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5541579.png)
![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5541582.png)

